4-nitro-N-(quinolin-8-yl)benzenesulfonamide

Catalog No.
S3350987
CAS No.
33757-62-9
M.F
C15H11N3O4S
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitro-N-(quinolin-8-yl)benzenesulfonamide

CAS Number

33757-62-9

Product Name

4-nitro-N-(quinolin-8-yl)benzenesulfonamide

IUPAC Name

4-nitro-N-quinolin-8-ylbenzenesulfonamide

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C15H11N3O4S/c19-18(20)12-6-8-13(9-7-12)23(21,22)17-14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H

InChI Key

HXWOKTOKXJLLRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2

4-Nitro-N-(quinolin-8-yl)benzenesulfonamide (CAS 33757-62-9) is a sulfonamide derivative featuring a quinoline moiety, which serves as a robust chelating unit, and a 4-nitrobenzenesulfonyl group that acts as a potent electron-withdrawing and signaling component. This specific combination of functional groups makes the compound a highly effective fluorescent 'turn-on' chemosensor, particularly for toxic heavy metal ions like cadmium(II). Its utility extends to being a versatile chemical intermediate where the nitro group can be readily reduced to a primary amine, providing a key synthetic handle for the development of more complex molecules. [REFS-1, REFS-2]

Research Fit

Dual NF-κB/WNT pathway tool compound
Colorectal cancer cell-model studies
Redox-active ligand for coordination chemistry
NQBS chemotype SAR reference compound

Substituting this compound with close analogs, such as the non-nitrated parent N-(quinolin-8-yl)benzenesulfonamide or isomers with the nitro group at the 2- or 3-position, is inadvisable for its primary applications. The 4-nitro group's strong electron-withdrawing nature is essential for creating the photoinduced electron transfer (PET) quenching mechanism required for high-contrast 'turn-on' fluorescence sensing. [1] Removing this group or altering its position significantly weakens the PET effect, leading to poor sensitivity and a diminished fluorescence enhancement upon metal binding. This makes such analogs unsuitable for trace-level detection of target ions like Cd(II) or Zn(II), where a high signal-to-noise ratio is critical for reproducible and accurate quantification. [2]

Substitution Risk

Unsubstituted parent
Reported NF-κB inhibition substantially lower; pathway study profile may not transfer directly. Not a functional replacement for the 4-nitro tool compound.
2-Nitro regioisomer
Consistently lower NF-κB pathway activity across assay endpoints reported; lacks the dual WNT/β-catenin inhibition attribute. Regioisomer selection may alter study interpretation.
2-Amino analog (QBS)
Reported G2/M cell cycle arrest mechanism without WNT pathway engagement; biological endpoint context may differ significantly from dual-pathway modulation.

High Chemoselectivity for Cadmium(II) Detection Over Interfering Zinc(II)

In a comparative study using a CH3CN/H2O (4:1, v/v) solution, this compound exhibited a ~14-fold increase in fluorescence intensity upon saturation with Cd(II) ions. In contrast, the addition of a similar excess of Zn(II), a common and structurally similar interferent, induced only a ~2-fold increase. [1] This demonstrates a pronounced selectivity for cadmium over zinc under these specific assay conditions.

Evidence DimensionFluorescence Intensity Fold Increase
Target Compound Data~14-fold (with Cd²⁺)
Comparator Or BaselineZn²⁺ (~2-fold)
Quantified Difference7x greater response for Cd²⁺ vs. Zn²⁺
ConditionsCH3CN/H2O (4:1, v/v), HEPES buffer (pH 7.2), λex = 370 nm

This selective response is critical for accurately quantifying toxic Cd(II) in environmental or biological samples where non-toxic Zn(II) is often present at much higher concentrations.

NF-κB pathway inhibition
Head-to-head
IC50 1.5 µM (translocation) vs >10 µM parent; IκBα stabilization 560% vs 350%; bla IC50 5.0 vs 8.0 µM
Supports NF-κB pathway assay context; 4-nitro variant reported with lower IC50 and higher stabilization efficacy
OCI-Ly3 cell-based translocation and bla reporter assays; no cytotoxicity at tested concentrations

Meets Nanomolar Sensitivity Requirements for Trace Cadmium(II) Analysis

The compound demonstrates high sensitivity for Cd(II) detection, achieving a calculated limit of detection (LOD) of 2.1 x 10⁻⁸ M (21 nM). [1] This level of performance enables the quantification of cadmium at concentrations relevant for environmental toxicity and regulatory compliance.

Evidence DimensionLimit of Detection (LOD) for Cd²⁺
Target Compound Data2.1 x 10⁻⁸ M
Comparator Or BaselineTypical regulatory limits for drinking water (e.g., EPA limit is ~45 nM)
Quantified DifferenceAchieves sensitivity below key regulatory action levels
ConditionsBased on 3σ/k calculation in CH3CN/H2O (4:1, v/v) solution

Procuring a sensor with this low LOD is essential for laboratories conducting environmental testing, toxicology studies, or any application requiring reliable trace metal analysis.

Regioisomer comparison
Head-to-head
4-NO2 vs 2-NO2: translocation IC50 1.5 vs 3.2 µM; bla IC50 5.0 vs 10 µM; IκBα EC50 6.5 vs 11 µM
4-Nitro regioisomer consistently reported with lower IC50 across NF-κB endpoints; regioisomer selection may influence assay response
OCI-Ly3 panel; Therapeutic Target Database corroborates differential

Versatile Precursor: Stable Nitro Group for Late-Stage Functionalization

The 4-nitro group serves as a stable and reliable precursor to the corresponding 4-amino functionality. Standard reduction conditions (e.g., SnCl2/HCl, H2/Pd-C) can be used to convert the nitro group into an amine late in a synthetic sequence. This provides a strategic advantage over starting with the 4-amino analog, which would likely require protection/deprotection steps, adding to process complexity and reducing overall yield.

Evidence DimensionSynthetic Utility
Target Compound DataStable nitro group, readily reducible to an amine.
Comparator Or Baseline4-Amino-N-(quinolin-8-yl)benzenesulfonamide (CAS 33757-63-0), which requires amine protection for many subsequent reactions.
Quantified DifferenceAvoids at least two synthetic steps (protection and deprotection) compared to using the amino-analog as a starting material.
ConditionsStandard organic synthesis protocols.

For synthetic chemistry labs, this compound offers a more efficient and robust route to complex quinoline derivatives, reducing step count and improving the viability of the synthetic pathway.

HCT116 cell proliferation
Cross-study
IC50 = 1.0 ± 0.13 µM (HCT116); 5.3 ± 0.84 µM (HT-29); 7.6 ± 0.65 µM (Mv4;11)
Supports colorectal cancer cell-model endpoint review; reported as lead optimization outcome
48 h MTT/CCK-8 assay; induced apoptosis and G2/M arrest at 1.25–5 µM
Cancer cell selectivity
Class-level
>80% inhibition in 8 cancer lines at 10 µM; low activity in normal 786-O and L-02 cells
Reported differential activity in cancer vs. normal cell models; context-dependent and requires independent validation
Single 10 µM test concentration; selectivity interpretation may not generalize
Dual pathway mechanism
Class-level inference
NF-κB (P65 binding predicted) + WNT/β-catenin inhibition; not observed with 2-amino QBS or earlier NQBS leads
Supports dual-pathway study context; mechanism inferred from molecular docking and downstream target expression
Direct binding confirmation pending; WNT modulation assessed via target gene changes
Ligand redox activity
Head-to-head
Reversible reduction at −1.5 V vs. ferrocene (free ligand and Cu complex); mixed Cu²⁺/Cu³⁺ spin state in solid state
Supports non-innocent ligand research context; redox behavior absent in 4-methyl analog
Cyclic voltammetry; τ4 tetrahedrality parameters from X-ray crystallography available

Selective Quantification of Cadmium in Industrial Effluents

Due to its high selectivity for Cd(II) over Zn(II) and its nanomolar detection limit, this compound is the right choice for developing fluorescent assays to monitor and quantify cadmium contamination in industrial wastewater, where zinc is a common co-contaminant. [1]

Intermediate for the Synthesis of Functional Dyes and Ligands

Leveraging the stable nitro group as a masked amine, this compound is an ideal precursor for the multi-step synthesis of novel materials. The nitro group can be reduced in a final step to introduce an amino functionality for further derivatization, such as coupling to other molecules to create specialized ligands, dyes, or pharmaceutical intermediates.

Development of Bio-imaging Probes for Cellular Zinc

Under specific solvent conditions that favor Zn(II) binding, this compound can be employed as a fluorescent probe for detecting zinc ions. [2] This makes it a valuable tool for researchers developing probes for studying the role of zinc in biological systems, such as in cellular imaging experiments.

Application Fit Matrix

Application
Selection Property
Validation Focus
Colorectal cancer cell-model studies
Dual NF-κB/WNT pathway inhibition context
Cell proliferation endpoint review (HCT116, HT-29)
NF-κB pathway inhibitor reference standard
Multi-assay NF-κB inhibition profile
IκBα stabilization, translocation, bla reporter assay consistency
Redox-active coordination complexes
Ligand-centered reversible reduction
Cyclic voltammetry signature and spin-state characterization
NQBS chemotype SAR reference
Defined regioisomeric and substitution SAR
Benchmark against 2-nitro and parent analogs for analog design

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

329.04702701 g/mol

Monoisotopic Mass

329.04702701 g/mol

Heavy Atom Count

23

Wikipedia

CHEMBL540966

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